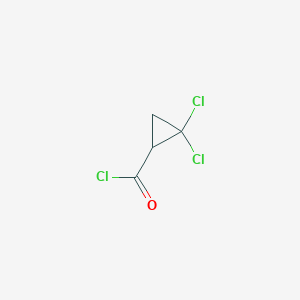
Cyclohepta-2,4,6-triene-1-carboxylic Acid
説明
Cyclohepta-2,4,6-triene-1-carboxylic acid is an organic compound with the CAS Number: 4440-40-8 . It has a molecular weight of 136.15 and is a liquid at room temperature .
Synthesis Analysis
The synthesis of cycloheptatriene derivatives, such as this compound, can be achieved through the Buchner ring enlargement . This process starts with the reaction of benzene with ethyl diazoacetate to give the corresponding norcaradiene ethyl ester, which then undergoes a thermally-allowed electrocyclic ring expansion to give 1,3,5-cycloheptatriene 7-carboxylic acid ethyl ester .Molecular Structure Analysis
The molecular structure of this compound consists of a seven-membered carbon ring with three double bonds and a carboxylic acid group . The InChI Code for this compound is 1S/C8H8O2/c9-8(10)7-5-3-1-2-4-6-7/h1-7H, (H,9,10) .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a melting point of 20-24 degrees Celsius . The compound is insoluble in water .科学的研究の応用
Acid-Catalyzed Conversion to Benzene Derivatives
Minegishi et al. (2003) investigated the acid-catalyzed rearrangement of cyclohepta-1,3,5-trienes, leading to the formation of phenylallenes and other substituted benzene derivatives. This study highlights the potential of cyclohepta-1,3,5-triene derivatives in synthesizing complex benzene-based structures, which are significant in various chemical syntheses (Minegishi et al., 2003).
Buchner Reaction and Azirine Modification
Galenko et al. (2021) explored the Buchner reaction involving 2-(diazoacetyl)-2H-azirines and benzene, leading to cyclohepta-2,4,6-trien-1-yl-2H-azirines. This process facilitates the creation of nitrogen heterocyclic scaffolds containing cycloheptatriene, which is crucial for developing various biologically active compounds (Galenko et al., 2021).
Synthetic Method for 1,6-Methano[10]annulenes
Kuroda et al. (2000) described a method to synthesize 2,5-disubstituted 1,6-methano[10]annulenes from 1,6-diacetylcyclohepta-1,3,5-triene. This process contributes to the field of synthetic organic chemistry, particularly in the preparation of annulenes, which are important in material science and pharmaceutical research (Kuroda et al., 2000).
Heptamethyl Cyclohepta-1,3,5-triene-1,2,3,4,5,6,7-heptacarboxylate Synthesis
Belyy et al. (2018) developed a simple procedure for synthesizing heptamethyl cyclohepta-1,3,5-triene-1,2,3,4,5,6,7-heptacarboxylate. The optimized reaction conditions and isolation protocol demonstrate the compound's potential in organic synthesis and possibly in pharmaceutical applications (Belyy et al., 2018).
UV-Mediated Decomposition of Diazomalonates
Chiang and Zhu (2017) studied the UV-mediated photolysis of diazomalonates in benzene, leading to functionalized bicyclo[3.2.0]heptane skeletons derived from cyclohepta-1,3,5-triene intermediates. Thisresearch provides insights into novel methods of synthesizing complex organic structures, potentially useful in material science and drug development (Chiang & Zhu, 2017).
Valence Isomerization and Heteroelement Analogues
Jansen, Slootweg, and Lammertsma (2011) reviewed the valence isomerization of cyclohepta-1,3,5-triene and its heteroelement analogues. Their work illustrates the impact of heteroatoms on the stability of valence isomers, providing valuable information for chemical synthesis and material science (Jansen et al., 2011).
Homoaromaticity of Cyclohepta-1,3,5-triene
Saini, Bhasin, and Bansal (2013) reinvestigated the homoaromaticity of cyclohepta-1,3,5-triene, providing insights into its aromatic stabilization energies. This study is significant in understanding the electronic properties of cycloheptatrienes, relevant in developing new materials and pharmaceuticals (Saini et al., 2013).
Ruthenium-catalyzed Synthesis of Triazole-based Scaffolds
Ferrini et al. (2015) developed a ruthenium-catalyzed synthesis method for 5-amino-1,2,3-triazole-4-carboxylates, crucial in creating triazole-based scaffolds. This methodology is pivotal in synthesizing biologically active compounds, highlighting the versatility of cyclohepta-2,4,6-triene derivatives in pharmaceutical research (Ferrini et al., 2015).
Safety and Hazards
作用機序
Mode of Action
The mode of action of CHTCA involves its interaction with its targets, leading to various biochemical changes. For instance, it has been observed that the reaction of 2-arylcyclopropane-1,1-dicarboxylates (ACDCs) with the unsaturated CHTCA system under the action of GaCl3 proceeds with a contraction of the seven-membered cycle . This formally corresponds to the [2+4] or [3+2] cycloaddition of 1,2- or 1,3-zwitterionic intermediates generated from ACDCs to the double bonds of the norcaradiene structure .
Biochemical Pathways
The compound’s interaction with acdcs suggests that it may influence pathways involving these intermediates .
Result of Action
Its interaction with acdcs suggests that it may induce changes in the structure of these intermediates .
特性
IUPAC Name |
cyclohepta-2,4,6-triene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c9-8(10)7-5-3-1-2-4-6-7/h1-7H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJMJYGSJNZKBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=CC(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40517809 | |
| Record name | Cyclohepta-2,4,6-triene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40517809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4440-40-8 | |
| Record name | Cyclohepta-2,4,6-triene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40517809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-Chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1355046.png)






![2-((1,1-Dioxidobenzo[d]isothiazol-3-yl)thio)acetonitrile](/img/structure/B1355065.png)



